Cas no 154499-46-4 (3-Fluorothiophene-2-carbonitrile)

3-フルオロチオフェン-2-カルボニトリルは、有機合成において有用な中間体です。フッ素原子とニトリル基を有するチオフェン骨格を持つため、高い反応性と選択性を示します。特に医薬品や農薬、機能性材料の合成において、重要な構造単位として利用されます。フッ素導入による電子効果により、分子の極性や安定性が向上し、生物学的活性の最適化に寄与します。また、ニトリル基はさらなる官能基変換の足場として機能し、多様な誘導体合成が可能です。高純度で供給可能なため、精密有機合成における信頼性の高い試薬として評価されています。

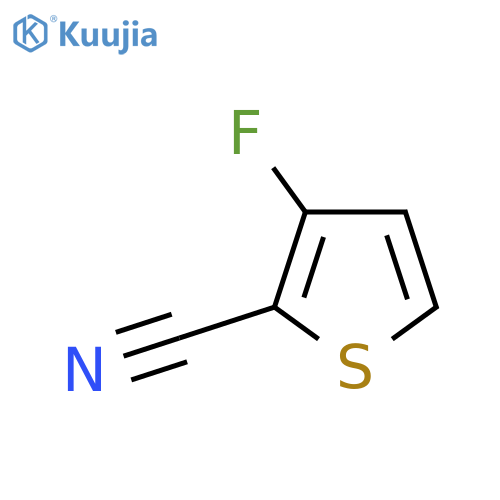

154499-46-4 structure

商品名:3-Fluorothiophene-2-carbonitrile

CAS番号:154499-46-4

MF:C5H2FNS

メガワット:127.139482975006

MDL:MFCD28642789

CID:4555955

PubChem ID:10011914

3-Fluorothiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-fluorothiophene-2-carbonitrile

- 2-Thiophenecarbonitrile, 3-fluoro-

- 2-cyano-3-fluorothiophene

- D76349

- SCHEMBL15287051

- AKOS023809424

- 154499-46-4

- CS-0103369

- 3-Fluorothiophene-2-carbonitrile

-

- MDL: MFCD28642789

- インチ: 1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H

- InChIKey: CULJKAHNACVFSQ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1C#N)F

計算された属性

- せいみつぶんしりょう: 126.98919840g/mol

- どういたいしつりょう: 126.98919840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-Fluorothiophene-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00ARTZ-100mg |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95% | 100mg |

$82.00 | 2025-02-11 | |

| Aaron | AR00ARTZ-1g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95% | 1g |

$322.00 | 2025-02-11 | |

| A2B Chem LLC | AF01531-1g |

3-Fluorothiophene-2-carbonitrile |

154499-46-4 | 97% | 1g |

$408.00 | 2024-04-20 | |

| A2B Chem LLC | AF01531-250mg |

3-Fluorothiophene-2-carbonitrile |

154499-46-4 | 97% | 250mg |

$180.00 | 2024-04-20 | |

| 1PlusChem | 1P00ARLN-250mg |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 97% | 250mg |

$166.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y0991564-5g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95% | 5g |

$1100 | 2025-02-27 | |

| 1PlusChem | 1P00ARLN-1g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 97% | 1g |

$361.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y0991564-1g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95% | 1g |

$565 | 2024-08-02 | |

| eNovation Chemicals LLC | D605662-5g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95% | 5g |

$1150 | 2024-08-03 | |

| Chemenu | CM420810-1g |

3-fluorothiophene-2-carbonitrile |

154499-46-4 | 95%+ | 1g |

$396 | 2023-01-19 |

3-Fluorothiophene-2-carbonitrile 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

154499-46-4 (3-Fluorothiophene-2-carbonitrile) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量